molecular formula C4H5N3O2S B7809836 Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B7809836
M. Wt: 159.17 g/mol
InChI Key: PVPVLXXUAUAZIR-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a methyl ester at position 2. This structure combines the electron-withdrawing ester group with the nucleophilic amino group, enabling diverse reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVLXXUAUAZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
MATC and its derivatives have been extensively studied for their antimicrobial properties. The 1,3,4-thiadiazole moiety is known to exhibit significant activity against a variety of pathogens, including bacteria and fungi. Research indicates that MATC derivatives can be synthesized with enhanced antibacterial activity compared to standard antibiotics.

  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis and interference with metabolic pathways. For instance, certain MATC derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional treatments .

Table 1: Antimicrobial Activity of MATC Derivatives

Compound NameTarget OrganismMIC (μg/mL)Reference
MATC Derivative AS. aureus25
MATC Derivative BE. coli31.25
MATC Derivative CCandida albicans32-42

Anticancer Properties

Recent studies have highlighted the potential of MATC as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

  • Cell Line Studies : In vitro tests have demonstrated that certain MATC derivatives can inhibit cell proliferation effectively, with IC50 values indicating potent anticancer activity. For example, one derivative showed an IC50 value of 0.28 μg/mL against MCF-7 cells .

Table 2: Anticancer Activity of MATC Derivatives

Compound NameCancer Cell LineIC50 (μg/mL)Reference
MATC Derivative DMCF-70.28
MATC Derivative EA5490.52
MATC Derivative FHCT1163.29

Other Therapeutic Applications

Anti-inflammatory and Analgesic Effects
Beyond its antimicrobial and anticancer properties, MATC has shown promise in anti-inflammatory applications. Studies suggest that derivatives of thiadiazole compounds can reduce inflammation markers in vitro and in vivo models.

Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to the modulation of neurotransmitter systems by MATC derivatives. These compounds may offer therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized a series of MATC derivatives to evaluate their antimicrobial efficacy against various bacterial strains. Results indicated that modifications at the phenyl ring could enhance antibacterial activity significantly compared to the parent compound .

Case Study 2: Anticancer Activity Assessment
In another investigation, researchers assessed the anticancer potential of several MATC derivatives against human cancer cell lines. The study revealed that specific substitutions on the thiadiazole ring led to improved cytotoxicity against targeted cancer cells .

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate (CAS 64837-53-2)
  • Structure : Ethyl ester instead of methyl.
  • Properties : Boiling point and solubility differences due to the longer alkyl chain. Used as a precursor in Sandmeyer bromination (71% yield under mild conditions) .
  • Applications : Key intermediate in synthesizing brominated thiadiazoles for pharmaceuticals .
Ethyl 5-Chloro-1,3,4-Thiadiazole-2-Carboxylate (CAS 64837-49-6)
  • Structure: Chloro substituent replaces the amino group.
  • Reactivity: Enhanced electrophilicity at position 5, enabling nucleophilic substitution. Similarity index: 0.69 compared to the amino-ester .
5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
  • Exhibits insecticidal and fungicidal activities .
2-Amino-5-Ethyl-1,3,4-Thiadiazole
  • Structure : Ethyl group at position 5; simpler structure without ester.
  • Applications : Used in research for antimicrobial and anticonvulsant studies .

Biological Activity

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by research findings and data.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological properties. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Research Findings : A study highlighted that certain derivatives of 1,3,4-thiadiazole exhibited potent activity against various bacterial strains, including E. coli and Streptococcus pyogenes. For instance, compounds with the thiadiazole moiety demonstrated minimum inhibitory concentrations (MIC) significantly lower than that of standard antibiotics like ofloxacin .
  • Comparative Data : The following table summarizes the antimicrobial activity of selected thiadiazole derivatives:
CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundE. coli31.25
2-Amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazoleTrypanosoma cruziNot specified
2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazolesStreptococcus pyogenes32.6

Anticancer Activity

  • Targeting Cancer Pathways : The anticancer potential of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, it has been identified as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis necessary for cancer cell growth .
  • Cell Viability Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 and LoVo) demonstrated that this compound can induce apoptosis and significantly reduce cell viability at concentrations ranging from 6.25 to 400 µM. The most pronounced effects were observed after prolonged exposure (48 hours) to higher concentrations .
  • Efficacy Comparison : The following table presents the IC50 values of this compound compared to standard anticancer agents:
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7Not specified
DoxorubicinMCF-70.72

Case Studies and Research Insights

Several studies have focused on synthesizing new derivatives based on the thiadiazole scaffold to enhance biological activity:

  • A recent investigation synthesized a series of amide derivatives from this compound and evaluated their anticancer effects against multiple cell lines. Results indicated a significant increase in apoptotic cells when treated with these derivatives compared to untreated controls .
  • Another study explored the structure–activity relationship (SAR) of various thiadiazole compounds and found that modifications at specific positions on the thiadiazole ring could enhance both antimicrobial and anticancer activities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions modifies the amino group or sulfur atom.

Reaction ConditionsReagentsProductYieldSource
KOH/ethanol, dimethyl sulfateDimethyl sulfate5-Amino-2-methylthio-1,3,4-thiadiazole78%
NaOH/water, benzyl chlorideBenzyl chloridesS-Benzyl derivatives75%

Mechanism : The amino group acts as a nucleophile, attacking electrophiles like alkyl halides. The reaction proceeds via an SN2 pathway in polar aprotic solvents .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid:

Reaction ConditionsReagentsProductNotes
1M HCl, refluxHydrochloric acid5-Amino-1,3,4-thiadiazole-2-carboxylic acidRequires prolonged heating
1M NaOH, ethanol/waterSodium hydroxideCarboxylate saltFaster than acid hydrolysis

Application : Hydrolysis enables further derivatization, such as coupling reactions for drug design .

Condensation Reactions

The amino group participates in Schiff base formation or hydrazide synthesis:

Reaction TypeReagentsProductYieldSource
Schiff baseAromatic aldehydesImine derivatives60–85%
Hydrazide formationHydrazine hydrate5-Amino-1,3,4-thiadiazole-2-carbohydrazide90%

Mechanism : The amino group reacts with carbonyl compounds (e.g., aldehydes) to form imines, which are intermediates in anticonvulsant drug candidates .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reaction ConditionsReagentsProductApplication
H₂SO₄, refluxCyclic ketonesTriazolothiadiazolesAnticonvulsant agents
POCl₃, 80°CAromatic acidsThiadiazolo[3,2-b] triazolesAntibacterial agents

Example : Reaction with isoniazid under acidic conditions yields triazolothiadiazoles with enhanced bioactivity .

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes nitration or sulfonation:

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄5-Amino-3-nitro-1,3,4-thiadiazole-2-carboxylate65%
SulfonationSO₃/H₂SO₄Sulfonated derivatives70%

Note : Substituents direct electrophiles to the 5-position due to the ring’s electronic structure .

Metal Complexation

The amino and carboxylate groups coordinate with metal ions:

Metal IonLigand StructureApplicationSource
Zn²⁺Bidentate coordinationCarbonic anhydrase inhibition
Cd²⁺S,N-donor sitesFluorescent materials

Mechanism : The sulfur and nitrogen atoms donate electron pairs to form stable complexes, useful in catalysis and sensors .

Oxidative Reactions

Oxidation of the amino group or sulfur atom modifies bioactivity:

Oxidizing AgentProductBiological Activity
H₂O₂Sulfoxide derivativesEnhanced antifungal activity
KMnO₄Sulfone derivativesReduced cytotoxicity

Example : Sulfoxidation increases lipophilicity, improving membrane permeability.

Preparation Methods

Traditional Liquid-Phase Synthesis via Acylation and Cyclodehydration

The classical route to 1,3,4-thiadiazoles involves acylation of thiosemicarbazide followed by cyclodehydration. For methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, this method typically employs β-ketoesters such as methyl acetoacetate as acylating agents. Thiosemicarbazide reacts with the β-ketoester in the presence of concentrated sulfuric acid or polyphosphoric acid, facilitating acylation at the terminal amine group. Subsequent cyclodehydration eliminates water, forming the thiadiazole ring .

A critical modification involves using methyl hydrogen oxalate (HOOC-COOCH3) as the carboxylic acid component. The reaction proceeds via initial acylation to form an intermediate thiosemicarbazone, which undergoes intramolecular cyclization under acidic conditions. This method yields the target compound but requires stringent temperature control (80–100°C) and prolonged reaction times (6–12 hours) . Typical yields range from 65% to 75%, with impurities arising from incomplete cyclization or over-oxidation .

Solid-Phase Mechanochemical Synthesis Using Phosphorus Pentachloride

A mechanochemical approach eliminates solvents by grinding stoichiometric amounts of thiosemicarbazide, methyl hydrogen oxalate, and phosphorus pentachloride (PCl5) at room temperature . The reaction exploits PCl5’s dual role as a dehydrating agent and catalyst, promoting rapid cyclization within 30–60 minutes. Key advantages include:

  • High yield (91–94%) due to minimized side reactions.

  • Mild conditions , avoiding energy-intensive heating.

  • Simplified purification via alkaline washing (pH 8–8.2) and recrystallization .

The stoichiometric ratio of reagents (1:1:1 for thiosemicarbazide:carboxylic acid:PCl5) ensures optimal conversion. However, PCl5’s moisture sensitivity necessitates anhydrous conditions, complicating large-scale applications.

One-Pot Synthesis Employing Polyphosphate Ester (PPE)

Recent advancements utilize PPE as a non-toxic cyclodehydration agent. In this method, methyl hydrogen oxalate and thiosemicarbazide are refluxed in chloroform with PPE (20 g per 5 mmol substrate). The reaction proceeds through three stages:

  • Salt formation between the carboxylic acid and thiosemicarbazide.

  • Dehydration to generate an acylamidine intermediate.

  • Cyclodehydration to yield the thiadiazole ring .

PPE’s high thermal stability allows refluxing at 85°C without decomposition, achieving yields of 45–50%. While lower than mechanochemical methods, PPE avoids toxic reagents like PCl5, aligning with green chemistry principles . Post-reaction neutralization with NaHCO3 and hydrochloric acid purification ensure high purity.

Post-Synthesis Esterification of Carboxylic Acid Derivatives

For substrates lacking pre-installed ester groups, this compound can be synthesized via esterification of the corresponding carboxylic acid. The acid is treated with methanol in the presence of thionyl chloride or sulfuric acid, forming the methyl ester. While this two-step approach offers flexibility, esterification yields (70–80%) are lower than direct methods, and acidic conditions risk hydrolyzing the thiadiazole ring .

Comparative Analysis of Synthetic Methodologies

Method Reagents Yield Time Advantages Limitations
Liquid-Phase AcylationH2SO4, β-ketoesters65–75%6–12 hWell-established protocolToxic reagents, long reaction time
MechanochemicalPCl5, grinding91–94%0.5–1 hSolvent-free, high yieldMoisture-sensitive, PCl5 toxicity
PPE-MediatedPPE, chloroform45–50%10 hNon-toxic, one-potModerate yield, high PPE requirement
Post-Synthesis EsterificationSOCl2, MeOH70–80%2–4 hFlexibility in substrate choiceAcidic conditions, extra step

The mechanochemical method excels in efficiency and yield but faces scalability challenges due to PCl5’s hazards. Conversely, PPE-based synthesis offers an eco-friendly alternative despite lower yields, making it preferable for lab-scale applications .

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

The compound is typically synthesized via a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol intermediate with methylating agents (e.g., methyl iodide or dimethyl sulfate) to introduce the carboxylate ester group. Optimization of alkylation conditions (e.g., solvent polarity, temperature) can improve yields . Alternative routes involve diazotization and bromination via Sandmeyer reactions, as demonstrated for ethyl analogs (e.g., using tert-butyl nitrite at room temperature for bromodediazotization) .

Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?

Key characterization methods include:

  • Elemental analysis to verify empirical formula.
  • 1H NMR spectroscopy to confirm substituent positions and integration ratios (e.g., methyl ester protons at ~3.8–4.0 ppm).
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • TLC to assess purity and monitor reaction progress .

Q. What are the primary applications of this compound in medicinal chemistry?

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery. This compound serves as a precursor for anticonvulsant, anticancer, and antimicrobial agents. Its amino and carboxylate groups enable further derivatization, such as coupling with bioactive moieties (e.g., triazoles or sulfanylacetic acids) to enhance pharmacological activity .

Advanced Research Questions

Q. How can researchers address low yields during alkylation or functionalization steps?

Low yields in alkylation may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.
  • Temperature control : Lower temperatures (0–5°C) reduce undesired byproducts.
  • Alternative alkylating agents : Use of methyl triflate instead of methyl iodide for higher reactivity . For bromination, tert-butyl nitrite in acetonitrile at RT achieves efficient diazonium salt conversion without decomposition .

Q. How to resolve contradictions in reported biological activities of derivatives?

Discrepancies often stem from structural modifications or assay conditions. For example:

  • Substituent effects : Electron-withdrawing groups on the thiadiazole ring enhance antibacterial activity, while bulky substituents may reduce membrane permeability .
  • pH-dependent activity : Antimicrobial efficacy of thiadiazole derivatives can vary significantly with pH, as shown in studies on saccharin–thiadiazole hybrids . Standardized assays (e.g., fixed pH, consistent cell lines) and comparative structure-activity relationship (SAR) studies are critical for reproducibility .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Storage : Store at –20°C in anhydrous conditions to prevent ester hydrolysis.
  • Inert atmosphere : Use argon/nitrogen during synthesis to avoid oxidation of the amino group.
  • Derivatization : Conversion to more stable analogs (e.g., amides or metal complexes) can enhance shelf life .

Q. How to design derivatives for targeted biological mechanisms (e.g., enzyme inhibition)?

  • Scaffold hybridization : Merge the thiadiazole core with pharmacophores like indole-2-carboxylic acid (via condensation reactions) to target enzymes such as cyclooxygenase-2 (COX-2) .
  • Computational modeling : Use docking studies to predict interactions with active sites (e.g., anticonvulsant activity via GABA receptor modulation) .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiols) before proceeding to alkylation .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

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